1-Methoxy-n,n-dimethyl-1,1-diphenylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxy-n,n-dimethyl-1,1-diphenylmethanamine is a chemical compound with a complex structure that includes methoxy, dimethyl, and diphenyl groups. This compound is known for its applications in various fields, including pharmaceuticals, crop protection, and cosmetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methoxy-n,n-dimethyl-1,1-diphenylmethanamine can be synthesized through several methods. One common approach involves the reaction of dimethylformamide dimethyl acetal with appropriate substrates under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced technologies and automation ensures consistent quality and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methoxy-n,n-dimethyl-1,1-diphenylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the methoxy or dimethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other electrophiles in the presence of a base.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1-Methoxy-n,n-dimethyl-1,1-diphenylmethanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of pharmaceuticals, crop protection agents, and cosmetics.
Wirkmechanismus
The mechanism of action of 1-Methoxy-n,n-dimethyl-1,1-diphenylmethanamine involves its interaction with specific molecular targets and pathways. The compound can act as a methylating agent, transferring methyl groups to other molecules. This activity is crucial in various biochemical processes and synthetic applications .
Vergleich Mit ähnlichen Verbindungen
- 1,1-Dimethoxy-N,N-dimethylmethanamine
- Dimethylformamide dimethyl acetal
- N,N-Dimethylformamide dimethyl acetal
Comparison: 1-Methoxy-n,n-dimethyl-1,1-diphenylmethanamine stands out due to its unique combination of functional groups, which confer specific reactivity and applications. Compared to similar compounds, it offers distinct advantages in terms of stability, reactivity, and versatility in various chemical reactions .
Eigenschaften
CAS-Nummer |
5350-98-1 |
---|---|
Molekularformel |
C16H19NO |
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
1-methoxy-N,N-dimethyl-1,1-diphenylmethanamine |
InChI |
InChI=1S/C16H19NO/c1-17(2)16(18-3,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13H,1-3H3 |
InChI-Schlüssel |
YFVGWALPSWXAHD-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(C1=CC=CC=C1)(C2=CC=CC=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.